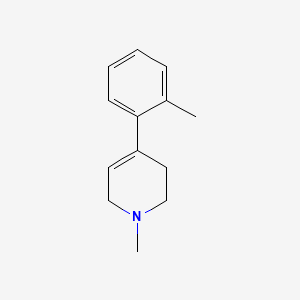

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine

Description

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (commonly abbreviated as 2'CH3-MPTP in studies) is a synthetic neurotoxin structurally analogous to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). It is widely used in preclinical research to model Parkinson’s disease (PD) due to its selective toxicity toward dopaminergic neurons in the nigrostriatal pathway . Unlike MPTP, 2'CH3-MPTP demonstrates higher neurotoxic potency in mice, attributed to its enhanced metabolic conversion to the active pyridinium metabolite, 1-methyl-4-(2'-methylphenyl)pyridinium (2'CH3-MPP+), which inhibits mitochondrial complex I and induces oxidative stress .

Key findings:

- Mechanism: 2'CH3-MPTP is metabolized by monoamine oxidase-B (MAO-B) to 2'CH3-MPP+, which accumulates in dopaminergic neurons via the dopamine transporter (DAT), leading to mitochondrial dysfunction and apoptosis .

- Potency: 2'CH3-MPTP is ~2–3 times more potent than MPTP in depleting striatal dopamine in mice .

- Oxidative Stress: Its toxicity correlates with increased lipid peroxidation and glutathione depletion, which are attenuated by antioxidants like t-butylhydroquinone (TBHQ) .

Properties

IUPAC Name |

1-methyl-4-(2-methylphenyl)-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-11-5-3-4-6-13(11)12-7-9-14(2)10-8-12/h3-7H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORHNVHYIYTKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70877241 | |

| Record name | PYRIDINE, 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102417-86-7 | |

| Record name | 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102417867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINE, 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70877241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,6-TETRAHYDRO-1-METHYL-4-(2-METHYLPHENYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGQ85CV4U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of N-Methylpyridinium Intermediates

The reduction of pyridinium salts represents a cornerstone method for accessing tetrahydropyridine derivatives. For 1-methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine, the synthesis begins with the quaternization of 4-(2-methylphenyl)pyridine. Methylation is achieved using methyl iodide in acetonitrile under reflux, yielding the N-methylpyridinium iodide intermediate.

Reaction Conditions:

Sodium Borohydride Reduction

The pyridinium salt is subsequently reduced using sodium borohydride (NaBH₄) in methanol. This step selectively hydrogenates the pyridine ring to form the tetrahydropyridine structure while preserving the aromatic 2-methylphenyl substituent.

Reduction Protocol:

-

Reducing Agent: NaBH₄ (3.0 equiv)

-

Solvent: Methanol, 0°C to room temperature, 2 hours

-

Workup: Acidification with HCl, extraction with dichloromethane

Mechanistic Insight:

NaBH₄ delivers hydride ions to the electron-deficient pyridinium ring, initiating a stepwise reduction. The reaction proceeds via a 1,2-addition pathway, culminating in rearomatization to the tetrahydropyridine system.

Metal-Catalyzed Cross-Coupling Reactions

Stille Coupling with Tetrahydropyridyl Triflates

Palladium-catalyzed cross-coupling offers a modular route to introduce the 2-methylphenyl group. The synthesis begins with the preparation of a tetrahydropyridyl triflate precursor from 1-methyl-4-piperidone.

Triflate Formation

Treatment of 1-methyl-4-piperidone with lithium diisopropylamide (LDA) and phenyltrifluoromethanesulfonimide generates the corresponding triflate.

Reaction Conditions:

Coupling with 2-Methylphenylstannane

The triflate undergoes Stille coupling with 2-methylphenyltrimethyltin in the presence of tetrakis(triphenylphosphine)palladium(0).

Cross-Coupling Protocol:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Organostannane: 2-Methylphenyltrimethyltin (1.2 equiv)

-

Solvent: DMF, 80°C, 24 hours

Challenges:

-

Limited commercial availability of 2-methylphenylstannane necessitates in situ preparation.

Acid-Catalyzed Cyclization of Oxazine Intermediates

Oxazine Formation from 2-Methylstyrene

An alternative one-pot synthesis involves the condensation of 2-methylstyrene, paraformaldehyde, and methylamine to form an oxazine intermediate.

Reaction Conditions:

Acid Hydrolysis to Tetrahydropyridine

The oxazine undergoes acid-catalyzed ring-opening and cyclization in aqueous HCl to yield the target compound.

Cyclization Protocol:

-

Acid: 6M HCl, reflux, 6 hours

-

Workup: Neutralization with NaOH, extraction with ethyl acetate

Mechanistic Pathway:

Protonation of the oxazine oxygen facilitates ring-opening, followed by intramolecular iminium ion formation and subsequent cyclization to the tetrahydropyridine.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield Range |

|---|---|---|---|

| Pyridinium Salt Reduction | High reproducibility, minimal by-products | Requires pre-synthesized pyridinium salt | 70–75% |

| Stille Coupling | Modular for diverse substituents | Low yields, sensitive reagents | 45–50% |

| Oxazine Cyclization | One-pot synthesis, scalable | Moderate yields, regioselectivity challenges | 55–60% |

Optimization Strategies

Catalyst Screening for Cross-Coupling

Recent studies suggest that palladium catalysts with bulky ligands (e.g., XPhos) enhance coupling efficiency with sterically hindered aryl stannanes.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinium salts.

Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the tetrahydropyridine moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Pyridinium salts.

Reduction: Various tetrahydropyridine derivatives.

Substitution: Substituted aromatic and tetrahydropyridine compounds.

Scientific Research Applications

1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its interactions with biological systems and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2’-methylphenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Differences :

- 2'CH3-MPTP’s lower Km and higher Vmax for MAO-B result in faster metabolic activation and greater dopamine depletion .

- Unlike MPTP, 2'CH3-MPTP-induced toxicity is resistant to selective MAO-B inhibitors, suggesting partial MAO-A involvement .

1-Methyl-4-(2'-ethylphenyl)-1,2,3,6-tetrahydropyridine (2'Et-MPTP)

- Structure : Ethyl substituent at the 2'-position of the phenyl ring.

- Toxicity Mechanism : Metabolite 2'Et-MPP+ inhibits mitochondrial respiration and exacerbates apoptosis in PC12 cells when glycolysis is suppressed .

- Oxidative Stress : Synergistic toxicity with manganese involves caspase-3 activation and reactive oxygen species (ROS) overproduction .

- Comparison :

1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine (4-Nitro-MPTP)

- Structure : Nitro group at the 4'-position of the phenyl ring.

- Metabolism : Poorly characterized but synthesized via similar protocols to 2'CH3-MPTP .

- Toxicity: Limited data, but nitro groups typically enhance oxidative stress and mitochondrial toxicity in other MPTP analogs .

1-Methyl-4-(2'-aminophenyl)-1,2,3,6-tetrahydropyridine (2'NH2-MPTP)

- Structure: Amino group at the 2'-position.

- Neurotransmitter Effects: Depletes serotonin and norepinephrine in rats, unlike 2'CH3-MPTP, which primarily targets dopamine .

- Mechanism : Likely involves distinct transporter interactions (e.g., serotonin transporter) and metabolite stability differences .

Research Findings and Implications

Mitochondrial Toxicity

- 2'CH3-MPP+ inhibits complex I more effectively than MPP+ (IC50 = 10 nM vs. 50 nM) .

- 2'Et-MPP+ and manganese co-exposure amplifies mitochondrial ROS, leading to Bax/Bcl-2 imbalance and cytochrome c release .

Therapeutic Interventions

- Antioxidants : TBHQ reduces oxidative markers (e.g., malondialdehyde) in 2'CH3-MPTP models but fails to prevent neuronal loss, highlighting the complexity of neuroprotection .

- MAO Inhibition: Non-selective MAO inhibitors (e.g., MDL 72145) are required to block 2'CH3-MPTP toxicity, suggesting dual MAO-A/B targeting as a therapeutic strategy .

Biological Activity

1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine (often referred to as 2'-Me-MPTP) is a derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has garnered significant attention in pharmacological research due to its biological activity and potential implications in neurodegenerative diseases, particularly Parkinson's disease.

- Chemical Formula : C13H17N

- CAS Number : 127382-79-0

- Molecular Weight : 201.29 g/mol

The biological activity of 2'-Me-MPTP primarily revolves around its metabolism by monoamine oxidase B (MAO-B) into a neurotoxic metabolite, similar to MPTP. The oxidation process converts 2'-Me-MPTP into 1-methyl-4-(2'-methylphenyl)pyridinium ion (MPP+), which selectively targets dopaminergic neurons in the substantia nigra, leading to neurodegeneration and symptoms akin to Parkinson's disease .

Biological Effects

Neurotoxicity : Research indicates that 2'-Me-MPTP exhibits greater neurotoxic potential than MPTP itself. In animal models, particularly mice, it has been shown to induce more severe dopaminergic neuron damage .

Studies on Neurotoxicity :

- A study demonstrated that mice treated with 2'-Me-MPTP displayed significant motor deficits and loss of dopaminergic neurons in the striatum compared to controls .

- Another investigation highlighted the compound's ability to disrupt mitochondrial function in neuronal cells, contributing to oxidative stress and cell death .

Comparative Toxicity Table

| Compound | Neurotoxic Potency | Mechanism of Action |

|---|---|---|

| MPTP | Moderate | MAO-B metabolism to MPP+ |

| 2'-Me-MPTP | High | MAO-B metabolism to MPP+ |

Case Studies

-

Animal Model Studies :

- In a study involving primates, administration of 2'-Me-MPTP resulted in parkinsonian symptoms similar to those observed in human patients. The study utilized cystometrograms to assess bladder dysfunctions induced by the compound .

- A separate investigation into the effects of 2'-Me-MPTP on motor reflexes revealed significant alterations in neuronal activity within the entopeduncular nucleus, indicating profound impacts on motor control pathways .

- In Vitro Studies :

Potential Therapeutic Applications

Despite its neurotoxic properties, understanding the mechanisms by which 2'-Me-MPTP induces toxicity can inform the development of protective strategies against neurodegeneration. Research into MAO inhibitors has gained traction as a potential therapeutic avenue for mitigating the effects of such compounds.

Q & A

(Basic) What synthetic routes are commonly employed for 1-Methyl-4-(2'-methylphenyl)-1,2,3,6-tetrahydropyridine, and how is purity validated?

Answer:

The compound is typically synthesized via condensation reactions between substituted phenyl precursors and methylamine derivatives under controlled pH. For example, reductive amination of 2-methylphenylacetone with methylamine in the presence of sodium cyanoborohydride yields the tetrahydropyridine backbone. Purity is validated using HPLC (≥95% purity threshold) and corroborated by -NMR to confirm substituent integration ratios (e.g., methyl groups at 1.2–1.5 ppm) .

(Advanced) How do researchers address discrepancies in neurotoxicological profiles between this compound and its structural analogs (e.g., MPTP)?

Answer:

Comparative studies use in vivo models (e.g., rodents) to assess dopamine depletion in the striatum. Dose-response curves are analyzed alongside LC-MS quantification of metabolites. Contradictions in toxicity may arise from differences in blood-brain barrier permeability or metabolic stability due to the 2'-methylphenyl group. Methodological adjustments include using deuterated analogs for metabolic tracking and PET imaging to monitor neuronal uptake .

(Basic) What spectroscopic techniques are critical for structural elucidation?

Answer:

- -NMR : Identifies proton environments (e.g., tetrahydropyridine ring protons at 2.5–3.2 ppm and aromatic protons at 6.8–7.3 ppm).

- FT-IR : Confirms C-N stretches (~1,250 cm) and aromatic C-H bends.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 202.16). Cross-reference with databases like NIST ensures accuracy .

(Advanced) What strategies mitigate variability in receptor-binding assays for this compound?

Answer:

- Assay standardization : Use uniform cell lines (e.g., HEK293 expressing dopamine receptors) and control for temperature/pH.

- Competitive binding studies : Employ -spiperone as a radioligand to quantify displacement efficacy.

- Allosteric modulation : Test co-administration with known modulators (e.g., GTPγS) to assess signal bias. Replicate results across ≥3 independent trials .

(Basic) What safety protocols are mandatory for laboratory handling?

Answer:

- PPE : Nitrile gloves, ANSI-approved goggles, and lab coats.

- Engineering controls : Conduct reactions in fume hoods with negative pressure.

- Decontamination : Use 10% sodium hypochlorite for spills. Follow protocols akin to MPTP guidelines due to potential neurotoxicity .

(Advanced) How can computational modeling optimize derivative design for enhanced pharmacokinetics?

Answer:

- Molecular docking : Screen against dopamine transporter (DAT) crystal structures (PDB: 4XP4) to predict binding affinity.

- ADMET prediction : Use QikProp to assess logP (target 2–3) and blood-brain barrier penetration.

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories. Validate with in vitro permeability assays (e.g., Caco-2 monolayers) .

(Basic) What are the key steps in scaling up synthesis without compromising yield?

Answer:

- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., Ni-AlO) for easier recovery.

- Solvent selection : Replace THF with 2-MeTHF for greener chemistry and higher boiling points (85°C).

- Process monitoring : Implement inline FTIR to track reaction progression in real time .

(Advanced) How do researchers resolve conflicting data in oxidative stress assays?

Answer:

- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) with flow cytometry to distinguish intracellular vs. extracellular ROS.

- Control for auto-oxidation : Include antioxidants (e.g., ascorbate) in parallel experiments.

- Transcriptomic analysis : Validate findings via RNA-seq of Nrf2 pathway genes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.